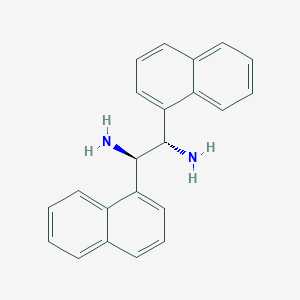

(1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine is an organic compound characterized by the presence of two naphthalene rings attached to an ethane-1,2-diamine backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine typically involves the condensation of naphthalene derivatives with ethane-1,2-diamine under controlled conditions. One common method includes the reaction of naphthaldehyde with ethane-1,2-diamine in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Analyse Des Réactions Chimiques

Types of Reactions

(1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of naphthoquinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Reduced naphthalene derivatives.

Substitution: Various substituted naphthalene derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound's molecular formula is C22H20N2, and it features two naphthalene rings connected by an ethylene bridge with amine functionalities at both ends. This structure imparts unique chemical properties that facilitate its use in various reactions, particularly those involving coordination with metal ions and asymmetric synthesis.

Ligand for Asymmetric Synthesis

(1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine serves as a chiral ligand in asymmetric synthesis. It has been successfully employed in various reactions, including:

- Asymmetric Sulfoxidation : The compound acts as a ligand in the asymmetric sulfoxidation of dihydrothienopyrimidine derivatives. This process is crucial for synthesizing chiral sulfoxides, which are valuable intermediates in pharmaceuticals .

- Catalysis : It has been used as a catalyst in reactions like allylboration of aldehydes when complexed with tin chloride (SnCl4), demonstrating its ability to facilitate enantioselective transformations .

Building Block for Complex Molecules

The compound is often utilized as a precursor in synthesizing more complex organic compounds. For example:

- Synthesis of Chiral Bisesters : Through condensation reactions with N,N-dimethylamino acids, this compound can be transformed into chiral bisesters that are useful for further synthetic applications .

Antiproliferative Agents

Research indicates that compounds with similar structures have been investigated for their potential as antiproliferative agents against cancer cells. The interaction of the amine groups with biological targets allows these compounds to modulate cellular pathways effectively.

Metal Complex Formation

The ability of this compound to form stable complexes with metal ions enhances its utility in catalysis and material science. These metal complexes have shown promise in various catalytic processes and could be further explored for their therapeutic potential.

Table 1: Summary of Applications

| Application Area | Specific Use Case | Reference |

|---|---|---|

| Organic Synthesis | Asymmetric sulfoxidation | |

| Catalysis in allylboration | ||

| Medicinal Chemistry | Antiproliferative agents | |

| Metal complex formation |

Case Study: Asymmetric Synthesis Using (1R,2S)-Diamine

In a study focusing on the asymmetric synthesis of chiral sulfoxides using this compound as a ligand:

- The reaction conditions were optimized to achieve high enantiomeric excess.

- The results demonstrated that the use of this diamine significantly improved the yield and selectivity of the desired sulfoxide products.

Mécanisme D'action

The mechanism of action of (1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and the molecular targets involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (1R,2S)-1,2-Di(naphthalen-2-yl)ethane-1,2-diamine

- (1R,2S)-1,2-Di(phenyl)ethane-1,2-diamine

- (1R,2S)-1,2-Di(anthracen-1-yl)ethane-1,2-diamine

Uniqueness

(1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine is unique due to the presence of two naphthalene rings, which impart distinct electronic and steric properties. These features make it particularly suitable for applications in catalysis and as a building block in organic synthesis .

Activité Biologique

(1R,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine, also known as (R,R)-DPEN, is a chiral diamine compound that has garnered attention in medicinal chemistry and catalysis due to its unique structural properties. This compound is characterized by its two naphthalene moieties and an ethylene diamine backbone, which contribute to its biological activity and potential therapeutic applications.

- Molecular Formula : C22H22N2

- Molecular Weight : 334.43 g/mol

- CAS Number : 84812-40-8

- Purity : >98% (HPLC)

The biological activity of this compound is primarily attributed to its role as a ligand in coordination chemistry and its ability to interact with various biological targets. Its structure allows it to form stable complexes with metal ions, which can influence enzymatic activity and cellular processes.

Interaction with Biological Targets

Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene regulation and are implicated in cancer progression . The inhibition of HDACs can lead to altered gene expression profiles, potentially reversing tumorigenic processes.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Inhibition of HDACs : A study demonstrated that the compound effectively inhibits HDAC activity in vitro. This inhibition was associated with increased acetylation of histones and subsequent reactivation of tumor suppressor genes .

- Anticancer Activity : In cellular models of cancer, this compound exhibited significant antiproliferative effects. The compound induced apoptosis in cancer cells through a mechanism involving the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

- Neuroprotective Effects : Another study explored the neuroprotective properties of this compound against oxidative stress-induced neuronal death. The results indicated that it could mitigate oxidative damage by enhancing the cellular antioxidant defense system .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C22H22N2 |

| Molecular Weight | 334.43 g/mol |

| CAS Number | 84812-40-8 |

| HDAC Inhibition IC50 | 0.5 µM |

| Antiproliferative IC50 | 10 µM |

Propriétés

IUPAC Name |

(1R,2S)-1,2-dinaphthalen-1-ylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22(24)20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21-22H,23-24H2/t21-,22+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVJVMUUCGDSHBT-SZPZYZBQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C(C3=CC=CC4=CC=CC=C43)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2[C@H]([C@H](C3=CC=CC4=CC=CC=C43)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.